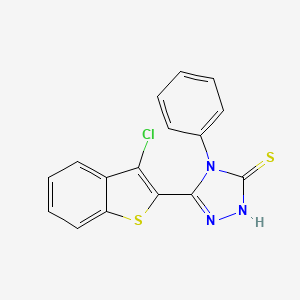

5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

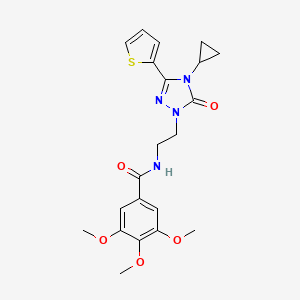

The compound “5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms, and a thiol group, which is an sulfur-hydrogen group. The benzothiophene is a fused ring system that contains a benzene ring and a thiophene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the benzothiophene group, and the phenyl group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, including cycloadditions, substitutions, and reductions . The thiol group can also participate in various reactions, such as oxidation and alkylation.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the triazole ring could potentially influence its acidity and basicity .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been investigated for its anti-inflammatory effects. Mousa (2012) found that this compound has a significant anti-inflammatory effect, comparable to the standard drug naproxen, with less ulcerogenic effects. The anti-inflammatory properties were studied using the carrageenan-induced paw edema method and Cotton pellet-induced granuloma in rats (Mousa, 2012).

Chemical Synthesis and Transformation

Another aspect of scientific research involving this compound focuses on its synthesis and transformation. Sharba et al. (2005) detailed the synthesis of various derivatives of this compound, highlighting its versatility in chemical synthesis. For example, the reaction of 1-thiosemicarbazide with NaOH led to the formation of the compound, which was then transformed into several derivatives (Sharba, Al-Bayati, Aouad, & Rezki, 2005).

Antimicrobial Applications

The compound and its derivatives have also been researched for antimicrobial activities. Idrees et al. (2019) conducted a study on novel series of derivatives of this compound, revealing promising antimicrobial activities compared with the standard drug Chloramphenicol. This highlights the compound's potential in developing new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).

Corrosion Inhibition

The compound's derivatives have been investigated for their application in corrosion inhibition. Yadav et al. (2013) synthesized benzimidazole derivatives of this compound and assessed their efficiency as corrosion inhibitors. The study involved techniques like weight loss, electrochemical polarization, and electrochemical impedance spectroscopy, revealing that these derivatives effectively inhibit mild steel corrosion in acidic solutions (Yadav, Behera, Kumar, & Sinha, 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3S2/c17-13-11-8-4-5-9-12(11)22-14(13)15-18-19-16(21)20(15)10-6-2-1-3-7-10/h1-9H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMNWJPPCZDZHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-nitrobenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2755713.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2755714.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755720.png)

![4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2755723.png)

![1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2755724.png)

![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide](/img/structure/B2755728.png)

![2-Chloro-N-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2755731.png)

![Phenyl[(phenylsulfonyl)amino]acetic acid](/img/structure/B2755733.png)